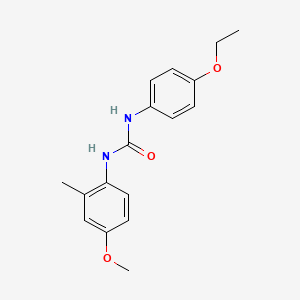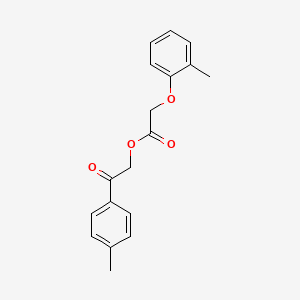![molecular formula C14H11Cl2NO B5727782 [bis(4-chlorophenyl)methyl]formamide CAS No. 127568-36-9](/img/structure/B5727782.png)
[bis(4-chlorophenyl)methyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(4-chlorophenyl)methyl]formamide, also known as Hexachlorophene, is a chemical compound that has been widely used in various scientific research applications. This compound is a synthetic organic compound that is derived from chlorinated phenols. It has been found to have several biochemical and physiological effects, making it an essential tool in various fields of research.
Mecanismo De Acción
The mechanism of action of [bis(4-chlorophenyl)methyl]formamide is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
[Bis(4-chlorophenyl)methyl]formamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory skin conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [bis(4-chlorophenyl)methyl]formamide in lab experiments is its antimicrobial properties, which make it useful in the development of antibacterial and antifungal agents. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers.
Direcciones Futuras
There are several future directions for the use of [bis(4-chlorophenyl)methyl]formamide in scientific research. One area of interest is the development of new antibacterial and antifungal agents based on this compound. Another area of interest is the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory skin conditions.
Conclusion:
[Bis(4-chlorophenyl)methyl]formamide is a synthetic organic compound that has been widely used in various scientific research applications. It has antimicrobial properties and has been found to have several biochemical and physiological effects. While it has advantages in lab experiments, its potential toxicity should be considered. There are several future directions for the use of this compound in scientific research, including the development of new antibacterial and antifungal agents and the study of its anti-inflammatory properties.
Métodos De Síntesis
The synthesis of [bis(4-chlorophenyl)methyl]formamide can be achieved through the reaction of 4-chlorobenzyl chloride with sodium formate in the presence of a palladium catalyst. This process is known as the formylation of 4-chlorobenzyl chloride. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
[Bis(4-chlorophenyl)methyl]formamide has been widely used in various scientific research applications. It has been found to have antimicrobial properties, making it useful in the development of antibacterial and antifungal agents. It has also been used as a preservative in cosmetic and personal care products.
Propiedades
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-5-1-10(2-6-12)14(17-9-18)11-3-7-13(16)8-4-11/h1-9,14H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVTZJMXNVXSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357915 |
Source


|
| Record name | N-[bis(4-chlorophenyl)methyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(4-chlorophenyl)methyl]formamide | |
CAS RN |
127568-36-9 |
Source


|
| Record name | N-[bis(4-chlorophenyl)methyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)



![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)
![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)



